molecular formula C17H12F3NO B12450842 N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine

Cat. No.: B12450842
M. Wt: 303.28 g/mol
InChI Key: WLINXJHDYMXACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is a synthetic organic compound that belongs to the class of benzylamines and chromenes. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a chromene ring substituted with a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine typically involves the condensation of benzylamine with a suitable chromene derivative. One common method involves the reaction of benzylamine with 2-trifluoromethyl-4H-chromene-4-one under acidic or basic conditions to form the desired imine product. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction temperature is usually maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is unique due to its chromene ring, which imparts specific electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

N-benzyl-2-(trifluoromethyl)chromen-4-imine

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)16-10-14(13-8-4-5-9-15(13)22-16)21-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

WLINXJHDYMXACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C=C(OC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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